

SMCypI C31 mitoprotective properties comparison cyclosporin A alisporivir

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Compound Focus: SMCypI C31

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Cyclosporin A vs. Alisporivir

The table below compares the mitoprotective properties of the established cyclophilin inhibitor Cyclosporin A (CsA) and its non-immunosuppressive analogue, Alisporivir (Ali).

Property	Cyclosporin A (CsA)	Alisporivir (Ali)
Immunosuppressive Activity	Yes, inhibits calcineurin [1] [2]	No, non-immunosuppressive [1] [2] [3]
Primary Molecular Target	Cyclophilin D (CypD) [1]	Cyclophilin D (CypD) [1] [2]
Effect on mPTP Opening	Inhibits [1] [2]	Inhibits [1] [2] [4]
Effect on Mitochondrial Calcium Capacity	Increases at 1 μ M [5]	Increases at 1 μ M [5]
Effect on Oxidative Phosphorylation	No effect at 1 μ M; suppresses oxygen consumption at 5 μ M [5]	No effect at 1 μ M; suppresses oxygen consumption at 5 μ M (more pronounced than CsA) [5]

Property	Cyclosporin A (CsA)	Alisporivir (Ali)
Impact on Membrane Fluidity	Decreases fluidity in DPPC liposomes & mitochondrial membranes [5]	Decreases fluidity in DPPC liposomes & mitochondrial membranes [5]
Therapeutic Limitations	Immunosuppression limits therapeutic use for non-transplant indications [1]	Clinical development for hepatitis C halted due to non-CypD related adverse events [1]

Insights on Novel Small-Molecule Cyclophilin Inhibitors (SMCypls)

Recent research has focused on developing non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) that are chemically distinct from CsA and Ali [1].

- **Lead Compound C105SR:** The search results indicate that **SMCypI C31** was a previous lead compound. It has since been chemically optimized, leading to the identification of **C105** and its diastereoisomer **C105SR** as superior candidates [1].
- **Potency Comparison:** In comparative studies, the diastereoisomers **C105SR** and **C110SR** demonstrated **mitoprotective properties superior to those of cyclosporin A and alisporivir** [1]. Specifically, C105SR was more potent in inhibiting mPTP opening and preventing cell death in a model of hypoxia/reoxygenation [1].
- **In Vivo Efficacy:** C105SR has shown promising results in a mouse model of hepatic ischaemia-reperfusion injury (IRI), substantially protecting against damage by reducing hepatocyte necrosis and apoptosis [1].

Detailed Experimental Protocols

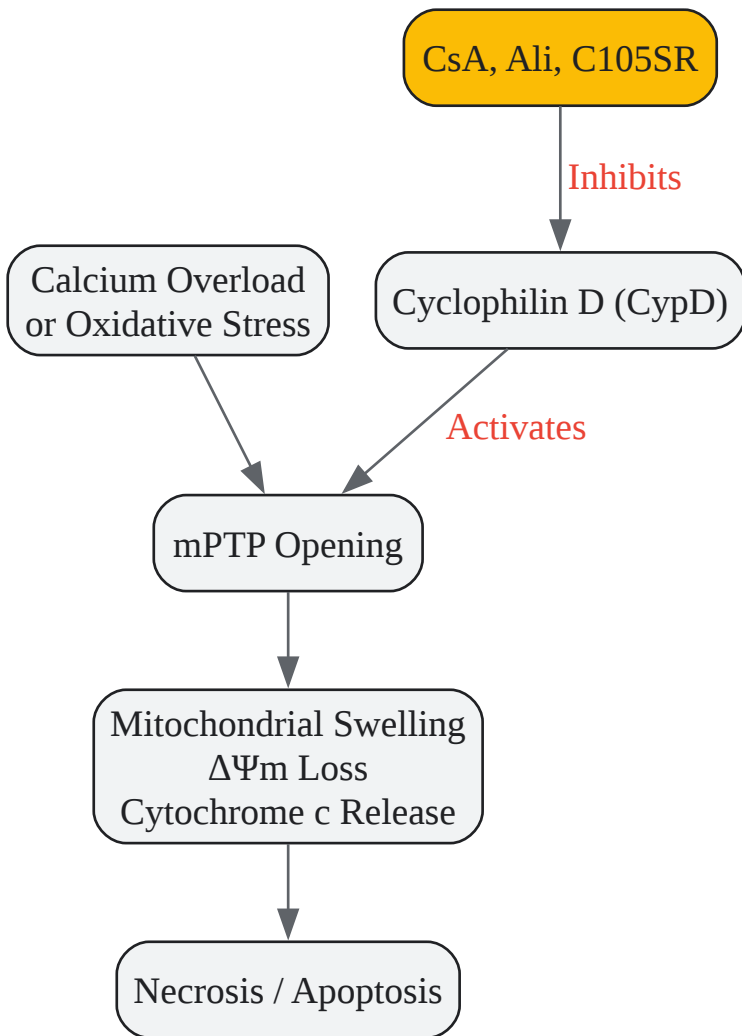
The comparative data is derived from standardized experimental models. Here are the methodologies for key assays:

- **Assessing mPTP Opening (Mitochondrial Swelling):** Isolated liver mitochondria are exposed to calcium to trigger mPTP opening, which causes mitochondrial swelling. This swelling is measured by a decrease in light absorbance. The protective effect of an inhibitor is quantified by its ability to reduce the swelling rate or the amount of calcium required to induce pore opening [1].

- **Measuring Calcium Retention Capacity (CRC):** Isolated mitochondria are incubated with the inhibitor and subjected to repeated, controlled pulses of calcium. The CRC is the total amount of calcium the mitochondria can accumulate before the mPTP opens, which is detected by a sudden release of the accumulated calcium. A higher CRC indicates a greater resistance to mPTP opening and a stronger mitoprotective effect [1].
- **Evaluating Cell Death Protection:** Cells are subjected to stress (e.g., hypoxia followed by reoxygenation) to simulate conditions like ischemia-reperfusion injury. Cell death is measured by assays that detect the release of lactate dehydrogenase (LDH) or the uptake of dyes like propidium iodide. The efficacy of a compound is determined by its concentration-dependent ability to reduce these markers of cell death [1].

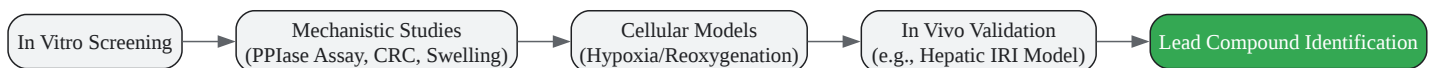
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the common mechanism by which these compounds exert their mitoprotective effects and a generalized workflow for their experimental evaluation.



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Diagram 1: Mitoprotective Mechanism of Cyclophilin Inhibitors. Compounds like CsA, Ali, and C105SR bind to and inhibit Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). This inhibition prevents pathological mPTP opening, which is triggered by stressors like calcium overload, thereby preserving mitochondrial integrity and preventing cell death [1] [2] [4].



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Diagram 2: Experimental Workflow for Evaluating Mitoprotective Compounds. The evaluation process typically begins with in vitro screening against the CypD target, progresses to mechanistic studies in isolated

mitochondria, then to testing in disease-relevant cellular models, and finally to validation in animal models of disease, such as hepatic ischemia-reperfusion injury (IRI) [1].

Key Takeaways for Researchers

- **Alisporivir** is a potent, non-immunosuppressive alternative to **Cyclosporin A** with a similar and sometimes superior mitoprotective profile.
- The field is moving toward **novel small-molecule inhibitors (SMCypIs)**, with **C105SR** representing a promising, potent candidate that has demonstrated efficacy in robust disease models.
- The **primary mechanism** for these compounds is the inhibition of CypD, increasing the resistance of mitochondria to mPTP opening and subsequent cell death.

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